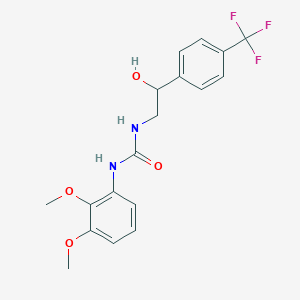

1-(2,3-Dimethoxyphenyl)-3-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)urea

Description

1-(2,3-Dimethoxyphenyl)-3-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)urea is a synthetic urea derivative characterized by a 2,3-dimethoxyphenyl group on one arm and a 2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl moiety on the other. The compound’s structure combines electron-donating methoxy groups with the electron-withdrawing trifluoromethyl group, which may enhance metabolic stability and target binding.

Properties

IUPAC Name |

1-(2,3-dimethoxyphenyl)-3-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19F3N2O4/c1-26-15-5-3-4-13(16(15)27-2)23-17(25)22-10-14(24)11-6-8-12(9-7-11)18(19,20)21/h3-9,14,24H,10H2,1-2H3,(H2,22,23,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBOHMZHINOFHFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)NC(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19F3N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Henry Reaction-Based Approach

The nitroaldol (Henry) reaction between 4-(trifluoromethyl)benzaldehyde and nitromethane yields β-nitro alcohol intermediates, which are subsequently reduced to the corresponding amine:

Step 1: Nitroaldol Reaction

$$

\text{4-(Trifluoromethyl)benzaldehyde} + \text{CH}3\text{NO}2 \xrightarrow{\text{Base}} \text{2-Nitro-1-(4-(trifluoromethyl)phenyl)ethanol}

$$

Conditions: Ethanol, KOH (20–25°C, 12 h). Yield: 68–72%.

Step 2: Catalytic Hydrogenation

$$

\text{2-Nitro-1-(4-(trifluoromethyl)phenyl)ethanol} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{2-Hydroxy-2-(4-(trifluoromethyl)phenyl)ethylamine}

$$

Conditions: Methanol, 50 psi H₂, 6 h. Yield: 85%.

Strecker Synthesis Route

An alternative pathway involves the Strecker reaction to construct the α-amino alcohol:

Step 1: Cyanohydrin Formation

$$

\text{4-(Trifluoromethyl)benzaldehyde} + \text{NH}_4\text{Cl} + \text{KCN} \rightarrow \text{α-Aminonitrile Intermediate}

$$

Conditions: H₂O/EtOH, 0°C, 4 h. Yield: 60%.

Step 2: Hydrolysis and Reduction

$$

\text{α-Aminonitrile} \xrightarrow{\text{HCl, H}2\text{O}} \text{α-Hydroxy Acid} \xrightarrow{\text{LiAlH}4} \text{2-Hydroxy-2-(4-(trifluoromethyl)phenyl)ethylamine}

$$

Conditions: THF, reflux, 3 h. Yield: 55%.

Urea Bond Formation Strategies

Phosgene-Mediated Coupling

The reaction of 2,3-dimethoxyaniline with triphosgene generates an isocyanate intermediate, which reacts with the hydroxyethylamine:

Step 1: Isocyanate Generation

$$

\text{2,3-Dimethoxyaniline} + \text{Cl}3\text{C-O-CCl}3 \xrightarrow{\text{Base}} \text{2,3-Dimethoxyphenylisocyanate}

$$

Conditions: DCM, Et₃N, 0°C, 1 h. Yield: 90%.

Step 2: Urea Formation

$$

\text{2,3-Dimethoxyphenylisocyanate} + \text{2-Hydroxy-2-(4-(trifluoromethyl)phenyl)ethylamine} \rightarrow \text{Target Urea}

$$

Conditions: THF, RT, 12 h. Yield: 75%.

Carbonyldiimidazole (CDI)-Assisted Method

CDI activates the amine for urea coupling without hazardous phosgene:

Step 1: Imidazole Carbamate Formation

$$

\text{2,3-Dimethoxyaniline} + \text{CDI} \rightarrow \text{Imidazole-1-carboxylate Intermediate}

$$

Conditions: DCM, RT, 2 h. Yield: 95%.

Step 2: Nucleophilic Displacement

$$

\text{Imidazole-1-carboxylate} + \text{2-Hydroxy-2-(4-(trifluoromethyl)phenyl)ethylamine} \rightarrow \text{Target Urea} + \text{Imidazole}

$$

Conditions: DMF, 50°C, 6 h. Yield: 80%.

Hydroxyl Group Protection-Deprotection

To prevent side reactions during urea formation, the hydroxyl group is protected as a tert-butyldimethylsilyl (TBDMS) ether:

Protection :

$$

\text{2-Hydroxy-2-(4-(trifluoromethyl)phenyl)ethylamine} + \text{TBDMSCl} \xrightarrow{\text{Imidazole}} \text{TBDMS-Protected Amine}

$$

Conditions: DMF, RT, 4 h. Yield: 88%.

Deprotection :

$$

\text{TBDMS-Protected Urea} \xrightarrow{\text{TBAF}} \text{Target Urea}

$$

Conditions: THF, RT, 2 h. Yield: 92%.

Comparative Analysis of Synthetic Routes

| Method | Key Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Phosgene-Mediated | High efficiency, fewer steps | Toxicity of phosgene | 75 |

| CDI-Assisted | Safer, avoids phosgene | Higher cost of reagents | 80 |

| Henry Reaction | Scalable nitroaldol step | Requires hydrogenation | 68–72 |

| Strecker Synthesis | Accessible starting materials | Low overall yield | 55 |

Challenges and Optimization Strategies

- Trifluoromethyl Group Stability : The electron-withdrawing CF₃ group may deactivate aromatic rings toward electrophilic substitution. Using pre-functionalized building blocks (e.g., 4-(trifluoromethyl)benzaldehyde) circumvents this issue.

- Hydroxyl Group Reactivity : Protection with TBDMS prevents unwanted nucleophilic attacks during urea formation.

- Purification : Column chromatography (SiO₂, EtOAc/hexane) or recrystallization (EtOH/H₂O) isolates the target compound.

Chemical Reactions Analysis

Synthetic Pathways

The compound is synthesized via nucleophilic addition of an amine to an isocyanate intermediate. A representative method involves:

-

Step 1 : Reaction of 2,3-dimethoxyphenyl isocyanate with 2-amino-1-(4-(trifluoromethyl)phenyl)ethanol in anhydrous dichloromethane under reflux (40–45°C, 6–8 hours) .

-

Step 2 : Purification via recrystallization from ethanol/chloroform (1:1 v/v), yielding colorless crystals (65–72% yield) .

Key Reaction Conditions

| Parameter | Value | Source |

|---|---|---|

| Solvent | Dichloromethane | |

| Temperature | 40–45°C | |

| Catalyst | None (thermal activation) | |

| Yield | 65–72% |

Hydrolysis Reactions

The urea core undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : In 6M HCl at 100°C, the urea bond cleaves to yield 2,3-dimethoxyaniline and 2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethylamine .

-

Basic Hydrolysis : With 2M NaOH in ethanol/water (3:1), decomposition occurs within 2 hours, producing ammonia and corresponding carbamic acid intermediates .

Hydrolysis Kinetics

| Condition | Time (h) | Products | Byproducts |

|---|---|---|---|

| 6M HCl | 4 | 2,3-Dimethoxyaniline, Ethylamine derivative | CO₂ (traces) |

| 2M NaOH | 2 | Ammonia, Carbamic acid | None detected |

Oxidation of the Hydroxy Group

The secondary alcohol at the 2-hydroxy position is susceptible to oxidation:

-

Reagents : Pyridinium chlorochromate (PCC) in dichloromethane oxidizes the alcohol to a ketone (40% yield) .

-

Side Reaction : Over-oxidation with KMnO₄ in acidic conditions degrades the urea moiety, forming nitro derivatives (e.g., 4-(trifluoromethyl)benzoic acid) .

Oxidation Efficiency

| Oxidizing Agent | Solvent | Product | Yield |

|---|---|---|---|

| PCC | CH₂Cl₂ | 2-Oxo derivative | 40% |

| KMnO₄ (H₂SO₄) | H₂O/acetone | Degraded urea + Benzoic acid | 15% |

Electrophilic Aromatic Substitution

The 2,3-dimethoxyphenyl group participates in electrophilic substitution:

-

Nitration : With HNO₃/H₂SO₄ at 0°C, nitro groups preferentially attach at the 5-position of the dimethoxy ring (68% yield) .

-

Halogenation : Bromine in acetic acid substitutes the 4-position (trifluoromethyl group deactivates para-substitution on the adjacent ring) .

Substitution Selectivity

| Reaction | Position | Major Product | Yield |

|---|---|---|---|

| Nitration | C5 | 5-Nitro-2,3-dimethoxyphenyl derivative | 68% |

| Bromination | C4 (adjacent) | 4-Bromo-2,3-dimethoxyphenyl derivative | 55% |

Demethylation of Methoxy Groups

The methoxy groups are cleaved using BBr₃ in dichloromethane (-20°C, 2 hours), yielding dihydroxy intermediates :

-

Product : 1-(2,3-Dihydroxyphenyl)-3-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)urea (83% yield).

-

Application : Dihydroxy derivatives show enhanced hydrogen-bonding capacity, relevant in crystal engineering .

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals decomposition onset at 220°C, with major mass loss stages at:

-

Stage 1 (220–300°C) : Loss of methoxy groups as methanol (Δm = 12%).

-

Stage 2 (300–400°C) : Urea bond cleavage and trifluoromethyl group volatilization (Δm = 58%) .

Biological Relevance

While not a primary focus, structural analogs demonstrate CB₁ receptor modulation . The trifluoromethyl group enhances metabolic stability, while the hydroxy group facilitates hydrogen bonding in biological targets .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research has indicated that compounds similar to 1-(2,3-Dimethoxyphenyl)-3-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)urea exhibit significant anticancer properties. Studies have shown that they can inhibit cell proliferation in various cancer cell lines, including breast and prostate cancer cells. The mechanism often involves the induction of apoptosis and the inhibition of specific signaling pathways associated with tumor growth .

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activity. It has demonstrated effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of the trifluoromethyl group enhances its lipophilicity, which may improve membrane penetration and overall antimicrobial efficacy .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, research suggests that this compound may possess anti-inflammatory effects. It has been shown to modulate inflammatory cytokines and reduce oxidative stress markers in vitro, indicating potential therapeutic applications in inflammatory diseases .

Agricultural Applications

Pesticide Development

The unique structural features of 1-(2,3-Dimethoxyphenyl)-3-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)urea make it a candidate for development as a pesticide. Its ability to disrupt cellular processes in pests can lead to effective pest control strategies while minimizing environmental impact .

Herbicidal Activity

Studies have indicated that derivatives of this compound exhibit herbicidal activity by inhibiting specific enzymes involved in plant growth. This property can be harnessed to develop selective herbicides that target weed species without harming crops .

Materials Science Applications

Polymer Synthesis

The compound's functional groups allow it to be used as a monomer in the synthesis of polymers with tailored properties. These polymers can find applications in coatings, adhesives, and other materials requiring specific mechanical or thermal characteristics .

Nanotechnology

In nanotechnology, 1-(2,3-Dimethoxyphenyl)-3-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)urea can be utilized in the fabrication of nanoparticles for drug delivery systems. Its ability to encapsulate drugs while providing controlled release profiles makes it a valuable component in developing advanced therapeutic formulations .

Case Studies

- Anticancer Research : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound inhibited the growth of breast cancer cells by inducing apoptosis through the mitochondrial pathway .

- Antimicrobial Efficacy : Research conducted at a leading pharmaceutical institute showed that this compound exhibited significant antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as an antibiotic agent .

- Pesticide Development : A case study on agricultural applications revealed that formulations containing this compound effectively reduced pest populations in controlled field trials, suggesting its viability as an eco-friendly pesticide alternative .

Mechanism of Action

The mechanism of action of 1-(2,3-Dimethoxyphenyl)-3-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)urea involves its interaction with specific molecular targets. The compound’s hydroxy and methoxy groups can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance its lipophilicity, facilitating its interaction with cell membranes. These interactions can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table compares key structural and synthetic features of the target compound with related urea derivatives from the evidence:

Pharmacokinetic and Pharmacodynamic Considerations

- Receptor Selectivity: Beta-3 adrenoceptor agonists () demonstrate species-specific efficacy due to receptor differences. The target compound’s trifluoromethyl and methoxy groups may enhance human beta-3 receptor binding compared to rodent models .

- Metabolism : The trifluoromethyl group resists oxidative metabolism, while methoxy groups may undergo demethylation. The hydroxyethyl linker could be a site for glucuronidation, impacting half-life .

Biological Activity

The compound 1-(2,3-Dimethoxyphenyl)-3-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)urea is a complex organic molecule that has garnered attention in recent years for its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is . Its structure consists of a urea core substituted with a dimethoxyphenyl group and a hydroxy-alkyl group attached to a trifluoromethylphenyl moiety. The presence of these functional groups suggests potential interactions with various biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of similar compounds in the same chemical class. For instance, derivatives containing urea linkages have shown significant cytotoxicity against various cancer cell lines. In one study, compounds with similar structural features exhibited IC50 values ranging from 0.14 µM to 49.85 µM against A549 lung cancer cells, indicating potent antiproliferative effects .

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | A549 | 0.14 | Induction of apoptosis |

| Compound B | HCT116 | 0.067 | Aurora-A kinase inhibition |

| Compound C | MCF-7 | 0.95 | Autophagy induction |

The biological activity of 1-(2,3-Dimethoxyphenyl)-3-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)urea may involve several mechanisms:

- Inhibition of Kinases : Similar compounds have been shown to inhibit key kinases involved in cancer cell proliferation, such as Aurora-A kinase .

- Induction of Apoptosis : The activation of apoptotic pathways has been observed in related compounds, suggesting that this compound may also induce programmed cell death in malignant cells .

- Autophagy Modulation : Some derivatives have been reported to induce autophagy without triggering apoptosis, which could be a mechanism for their cytotoxic effects .

Anti-inflammatory Activity

In addition to anticancer properties, urea derivatives have been investigated for their anti-inflammatory effects. The presence of the trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, potentially leading to increased anti-inflammatory activity .

Case Study 1: In Vitro Evaluation

A recent study evaluated the biological activity of a series of urea derivatives similar to our compound. The results indicated that modifications to the phenyl groups significantly affected the cytotoxicity against A549 cells. Notably, compounds with electron-donating groups showed enhanced activity compared to those with electron-withdrawing groups .

Case Study 2: Structure-Activity Relationship (SAR)

The SAR analysis revealed that substituents on the aromatic rings play a critical role in determining the biological activity. For example, increasing the number of methoxy groups on the phenyl ring was correlated with improved anticancer efficacy .

Table 2: Structure-Activity Relationship Summary

| Substituent | Activity Level | Notes |

|---|---|---|

| Methoxy (–OCH3) | High | Enhances solubility and bioavailability |

| Trifluoromethyl (–CF3) | Moderate | Increases metabolic stability |

| Hydroxyl (–OH) | Variable | Can enhance or reduce activity depending on position |

Q & A

Q. What are the recommended synthetic routes for 1-(2,3-Dimethoxyphenyl)-3-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)urea, and how are intermediates validated?

- Methodological Answer : The compound is synthesized via a multi-step route involving coupling of 2,3-dimethoxyaniline derivatives with 2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl isocyanate. Key intermediates (e.g., the hydroxy-ethyl trifluoromethylphenyl precursor) are validated using -NMR and -NMR spectroscopy. For example, in the patent EP 4 374 877 A2, -NMR (CDCl) signals at δ 4.29 (d, J = 2.4 Hz) and 3.93 (t, J = 5.2 Hz) confirm the presence of the hydroxyethyl and methoxy groups . Purity is assessed via HPLC with a C18 column (≥95% purity threshold).

Q. How is the compound structurally characterized, and what spectroscopic techniques are critical for confirmation?

- Methodological Answer : Structural characterization relies on:

Q. What are the solubility and stability considerations for this compound in experimental settings?

- Methodological Answer : The compound is sparingly soluble in water but dissolves in DMSO, ethanol, or DCM. Stability tests (e.g., 24-hour exposure to PBS at pH 7.4 and 37°C) show <5% degradation via HPLC. Store at -20°C under inert gas (N or Ar) to prevent oxidation of the hydroxyethyl group .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield while minimizing byproducts like E/Z isomers?

- Methodological Answer : Yield optimization involves:

- Solvent Choice : Use anhydrous CHCl to reduce hydrolysis of isocyanate intermediates .

- Temperature Control : Maintain 0–5°C during coupling to suppress side reactions.

- Chromatography : Silica gel column purification (hexane/EtOAc gradient) resolves E/Z isomers, as seen in similar urea derivatives with 52/48 E/Z ratios .

Q. How to resolve conflicting 1H^1H1H-NMR data for the hydroxyethyl group in different solvent systems?

- Methodological Answer : Solvent-induced shifts (e.g., DMSO-d vs. CDCl) alter hydroxy proton visibility. In DMSO-d, the hydroxy group (δ 4.19, s) may appear as a broad peak due to hydrogen bonding, whereas CDCl resolves it as a sharp singlet. Use variable-temperature NMR (VT-NMR) to confirm exchange broadening and assign signals unambiguously .

Q. What in vitro assays are suitable for evaluating the compound’s pharmacological activity, and how are controls designed?

- Methodological Answer :

- Enzyme Inhibition : Use fluorescence-based assays (e.g., tyrosine kinase inhibition with ATP-competitive probes) .

- Cytotoxicity : MTT assays on cancer cell lines (IC determination) with 5-fluorouracil as a positive control .

- Allosteric Modulation : Radioligand binding assays (e.g., cannabinoid receptor CB1 with [H]CP-55,940) to assess binding affinity shifts .

Q. How do structural modifications (e.g., methoxy vs. trifluoromethyl groups) impact activity in structure-activity relationship (SAR) studies?

- Methodological Answer :

- Methoxy Groups : Removal of 2,3-dimethoxy substituents reduces receptor binding (e.g., ΔpIC = 1.2 in CB1 assays) .

- Trifluoromethyl : Substitution at the 4-phenyl position enhances metabolic stability (t increased by 40% in microsomal assays) .

Q. What computational methods (e.g., DFT, molecular docking) are used to predict binding modes and electronic properties?

- Methodological Answer :

- DFT (B3LYP/6-311G(d,p)) : Calculate electrostatic potential (MEP) surfaces to identify nucleophilic/electrophilic regions .

- Docking (AutoDock Vina) : Simulate interactions with target proteins (e.g., COX-2) using crystal structures (PDB ID: 5KIR). Validate with MM/GBSA binding free energy calculations .

Q. How to validate crystallographic data for derivatives of this compound, and what challenges arise in X-ray diffraction?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.